molecular formula C9H12N2 B2932661 4-Cyclobutylpyridin-2-amine CAS No. 1159816-08-6

4-Cyclobutylpyridin-2-amine

Cat. No. B2932661
CAS RN: 1159816-08-6
M. Wt: 148.209
InChI Key: ACBYVFFDNPOOJG-UHFFFAOYSA-N
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Description

4-Cyclobutylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2 . It is used in various chemical reactions and has a molecular weight of 148.21 .


Molecular Structure Analysis

The InChI code for 4-Cyclobutylpyridin-2-amine is 1S/C9H12N2/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) . This code provides a specific textual representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

4-Cyclobutylpyridin-2-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 148.21 and a molecular formula of C9H12N2 . It is stored at room temperature .

Scientific Research Applications

Anti-Inflammatory Applications

“4-Cyclobutylpyridin-2-amine” derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that they could be developed as anti-inflammatory agents with minimal toxicity.

Synthesis of Pyrimidines

The compound serves as a precursor in the synthesis of pyrimidines, which are aromatic heterocyclic compounds with a range of pharmacological effects. Pyrimidines display antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The synthesis methods for pyrimidines are diverse, and “4-Cyclobutylpyridin-2-amine” plays a crucial role in the development of new pyrimidine analogs.

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which can be synthesized from “4-Cyclobutylpyridin-2-amine”, have significant biomedical applications. These include a variety of biological activities, and their structural similarity to purine bases adenine and guanine makes them particularly interesting for medicinal chemistry .

Chemodivergent Synthesis

This compound is used in chemodivergent synthesis processes to create N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine by controlling reaction conditions . This highlights its versatility in synthetic organic chemistry.

Structure-Activity Relationships (SAR)

“4-Cyclobutylpyridin-2-amine” derivatives are used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is crucial for designing compounds with specific pharmacological properties .

Drug Discovery

Due to its structural features and chemical reactivity, “4-Cyclobutylpyridin-2-amine” is a valuable building block in drug discovery. It can be used to create a wide range of compounds with potential therapeutic applications, from anti-inflammatory drugs to treatments for various infections .

Safety and Hazards

The safety information for 4-Cyclobutylpyridin-2-amine indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-cyclobutylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBYVFFDNPOOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutylpyridin-2-amine

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